REACTION_CXSMILES
|
C(=O)=[O:2].[CH3:4][N:5]([CH3:9])[CH2:6][CH2:7][OH:8].[CH2:10]1[O:12][CH2:11]1>O>[OH-:2].[OH:8][CH2:7][CH2:6][N+:5]([CH2:10][CH2:11][OH:12])([CH3:9])[CH3:4] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
330 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling bath, and nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was maintained below 20° C
|
Type
|
WAIT
|
Details
|
to digest for an additional hour
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then purged with nitrogen for one hour
|
Duration
|
1 h
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
[OH-].OCC[N+](C)(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |